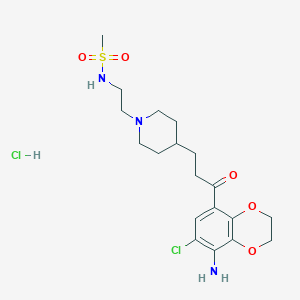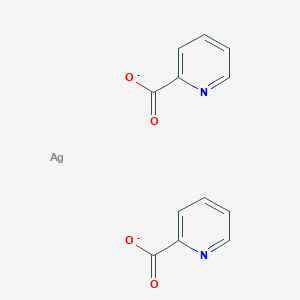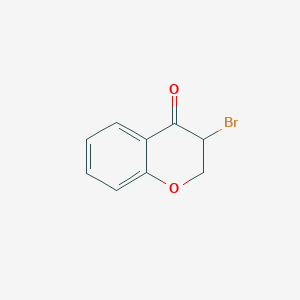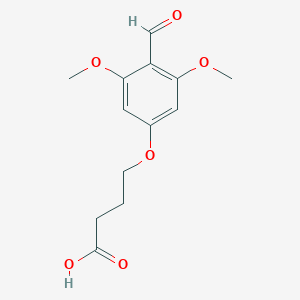
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
Vue d'ensemble
Description
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, also known as BAL-linker, is a very acid-sensitive linker used for the preparation of carboxamides, carbamates, and C-terminally modified peptides . It has an empirical formula of C13H16O6 and a molecular weight of 268.26 .
Molecular Structure Analysis
The molecular formula of this compound is C13H16O6 . It has a monoisotopic mass of 268.094696 Da .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 492.3±45.0 °C at 760 mmHg, and a flash point of 187.8±22.2 °C . It has 6 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Solid-Phase Applications
4-Formyl-3,5-dimethoxyphenol, a key component in 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, is essential in preparing acid-labile linkers and resins like BAL (backbone amide linker) for solid-phase synthesis. These linkers and resins are widely used in the synthesis of peptides and non-peptides, demonstrating their versatility in chemical synthesis (Jin et al., 2001).
Comparative Studies in Solid Phase Synthesis
A study compared the efficacy of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog in solid-phase synthesis, particularly through the Multipin™ approach. This research highlighted the broad applicability of these linkers for a variety of primary amines, demonstrating their practicality in diverse chemical syntheses (Bui et al., 2004).
Nanofluidic Devices and Synthetic Ion Channels
The compound's derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application shows potential in fields like controlled release, sensing, and information processing, as the hydrophobic molecules in the channels can be altered through irradiation (Ali et al., 2012).
Antioxidant Properties
Research into the synthesis of various dimethoxyphenyl-1,2,4-triazoles, closely related to 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, has been conducted to assess their antioxidant properties. This study contributes to understanding the potential of such compounds in combating oxidative stress (Dovbnya et al., 2022).
Fmoc Solid-Phase Synthesis of Peptide N-alkylamides
The compound is integral in the development of acid-labile handles for Fmoc solid-phase synthesis, specifically for peptide N-alkylamides. This research opens up new avenues in peptide synthesis, demonstrating the compound's broad utility in complex biochemical processes (Songster et al., 2004).
Safety And Hazards
This compound causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of skin contact, wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-17-11-6-9(19-5-3-4-13(15)16)7-12(18-2)10(11)8-14/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSVFHBVLKHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374318 | |
| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
CAS RN |
197304-21-5 | |
| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



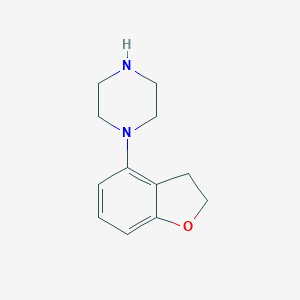
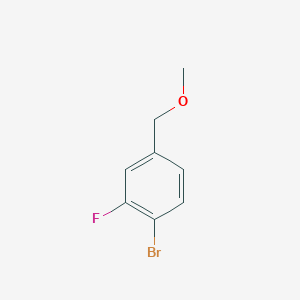
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
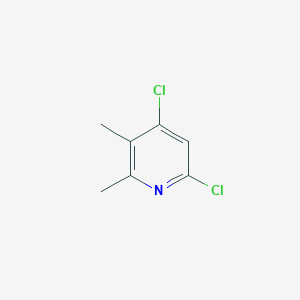
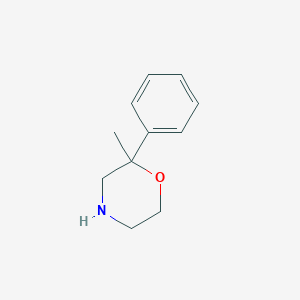
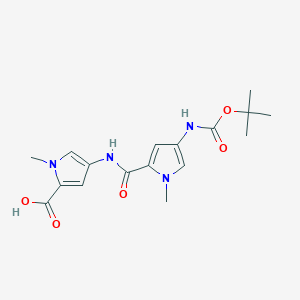
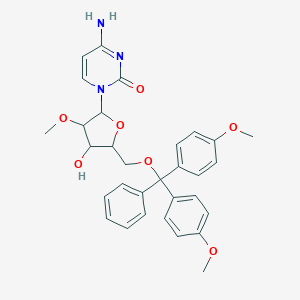
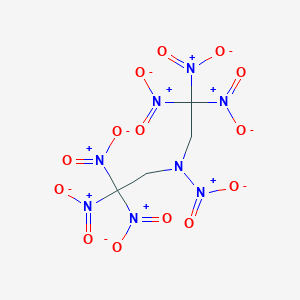
![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)
